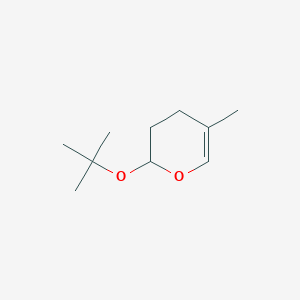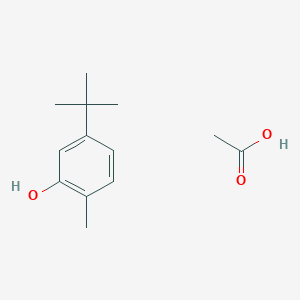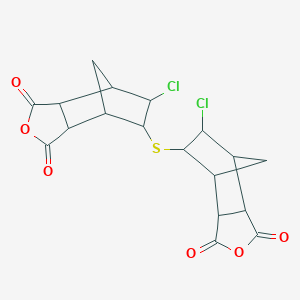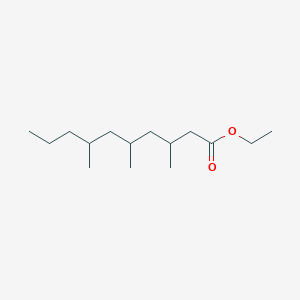
2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It is a derivative of dihydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl alcohol and methyl-substituted dihydropyran as starting materials. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar structural features.
Tetrahydropyran: Another related compound with a fully saturated ring structure.
2,3-Dihydro-4H-pyran: An isomer with a different arrangement of double bonds.
Uniqueness
2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran is unique due to the presence of the tert-butoxy group and the methyl substitution. These structural features confer specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
62365-07-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxy]-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O2/c1-8-5-6-9(11-7-8)12-10(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
OBRHRFBITSGJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(CC1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14527094.png)







![5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14527155.png)
